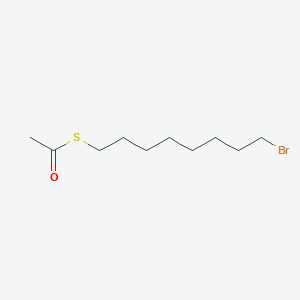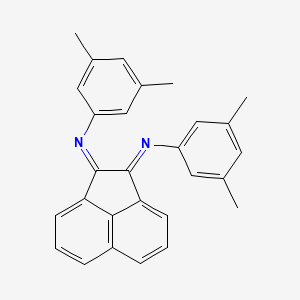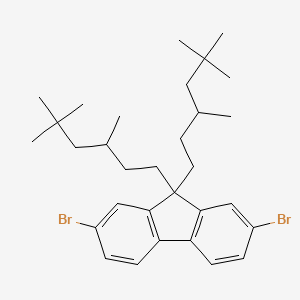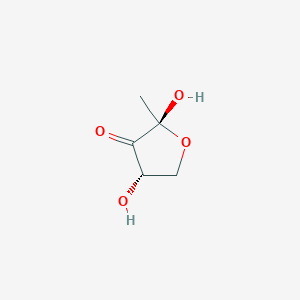
(2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of enantioselective hydrogenation of a suitable precursor, such as a tetrasubstituted enamine, using a rhodium-based catalyst under pressurized hydrogen gas . This method ensures high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis techniques, including preparative-scale chromatography and crystallization-based methods for chiral separation . These methods are designed to produce enantiopure compounds efficiently and cost-effectively.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions to achieve the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of enantiopure chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may interact with enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: A pentitol analog with similar stereochemistry.
N-[(2S,4S,6R)-2-(dihydroxymethyl)-4-hydroxy-3,3-dimethyl-7-oxo-4lambda~4~-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenylacetamide: A compound belonging to the penicillins with a similar stereochemical configuration.
Uniqueness
What sets (2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one apart from similar compounds is its specific stereochemistry and the resulting unique chemical and physical properties. This makes it particularly valuable in applications requiring high enantioselectivity and specific biological activity.
Eigenschaften
CAS-Nummer |
406681-75-2 |
|---|---|
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
(2S,4S)-2,4-dihydroxy-2-methyloxolan-3-one |
InChI |
InChI=1S/C5H8O4/c1-5(8)4(7)3(6)2-9-5/h3,6,8H,2H2,1H3/t3-,5-/m0/s1 |
InChI-Schlüssel |
CCVJVKWZZMMBHB-UCORVYFPSA-N |
Isomerische SMILES |
C[C@]1(C(=O)[C@H](CO1)O)O |
Kanonische SMILES |
CC1(C(=O)C(CO1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
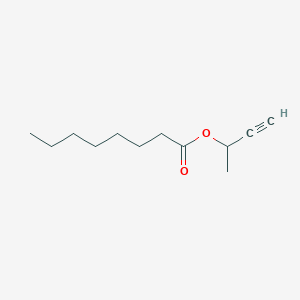

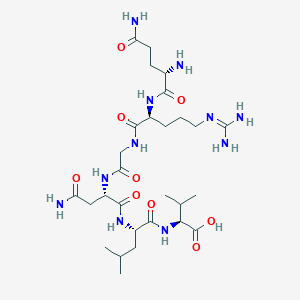
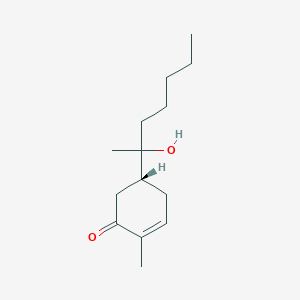
![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
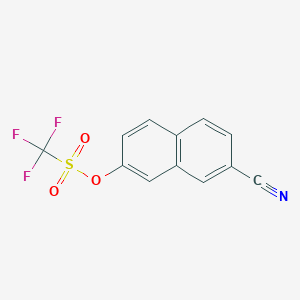
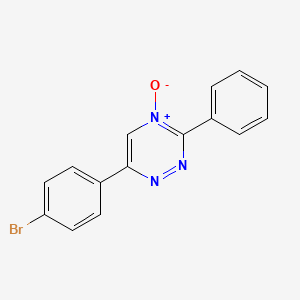
![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)
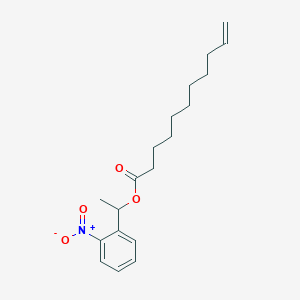
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
